

Comparative Solid-State Guide: 2-[(3-Chlorophenyl)methyl]piperidine Salts

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Compound of Interest

Compound Name: 2-[(3-Chlorophenyl)methyl]piperidine

CAS No.: 383128-23-2

Cat. No.: B3383035

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Executive Summary

2-[(3-Chlorophenyl)methyl]piperidine, also known as 2-(3-chlorobenzyl)piperidine, represents a specific structural modification of the benzylpiperidine stimulant class. As a close structural analog to Methylphenidate and Desoxypipradrol (2-DPMP), its solid-state characterization is critical for defining its physicochemical stability, bioavailability, and regulatory fingerprint.

This guide provides a comparative technical analysis of the crystallographic properties of **2-[(3-Chlorophenyl)methyl]piperidine** salts. Given the limited public deposition of specific X-ray diffraction (XRD) datasets for this precise 3-chloro analog, this document establishes a predictive characterization framework. We benchmark the target compound against the crystallographically well-defined Methylphenidate Hydrochloride and 2-Benzylpiperidine to provide researchers with expected unit cell parameters, packing motifs, and a validated protocol for single-crystal growth.

Structural Context & Comparative Benchmarks

To understand the crystallographic behavior of the 3-chloro analog, we must analyze it relative to its pharmacophore "parents." The introduction of the chlorine atom at the meta position of the benzyl ring introduces significant steric bulk and halogen-bonding potential, altering the crystal packing efficiency compared to the unsubstituted parent.

Table 1: Structural & Crystallographic Benchmarks

Feature	Target: 3-Cl-Benzylpiperidine	Benchmark A: 2-Benzylpiperidine	Benchmark B: Methylphenidate HCl
Core Scaffold	Piperidine + 3-Cl-Benzyl	Piperidine + Benzyl	Piperidine + Phenylacetate
Electronic Effect	Inductive withdrawing (Cl); Lipophilic	Neutral	Ester (Polar/H-bond acceptor)
Predicted Space Group	P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁ (if chiral)	P2 ₁ /c (Racemate)	P2 ₁ /n (Racemate)
Dominant Interaction	NH ⁺ ...Cl ⁻ Charge Assist + Cl...π	NH ⁺ ...Cl ⁻ Charge Assist	NH ⁺ ...Cl ⁻ + CH...O (Ester)
Est. Unit Vol (Z=4)	~1150–1200 Å ³	~1080–1120 Å ³	1238 Å ³ (Experimental)
Hygroscopicity	Low to Moderate	Moderate	Moderate



Technical Insight: The 3-chloro substituent typically expands the unit cell volume by approximately 15–25 Å³ relative to the unsubstituted benzylpiperidine. In the hydrochloride salt, the chloride counter-ion often acts as a bridge, accepting hydrogen bonds from the piperidinium nitrogen (N-H...Cl⁻).

Predicted Crystal Packing & Lattice Architecture

Based on the Cambridge Structural Database (CSD) trends for 2-substituted piperidinium salts, the following lattice characteristics are projected for the Hydrochloride Salt of the target compound.

The Ammonium-Chloride Ribbon

The most robust supramolecular synthon in this class is the infinite 1D hydrogen-bonded chain.

- Mechanism: The protonated piperidine nitrogen acts as a donor (2 protons). The chloride anion acts as an acceptor.
- Geometry: This forms a "zigzag" or "ribbon" motif running parallel to the shortest crystallographic axis (usually b-axis).
- 3-Cl Perturbation: The chlorine on the aromatic ring will likely disrupt the tight "herringbone" packing seen in simple benzylpiperidine, potentially forcing the aromatic rings to stack in offset layers to accommodate the halogen's Van der Waals radius (1.75 Å).

Halogen Bonding Potential

Unlike Methylphenidate, the 3-Cl analog has a Type II halogen bonding opportunity:

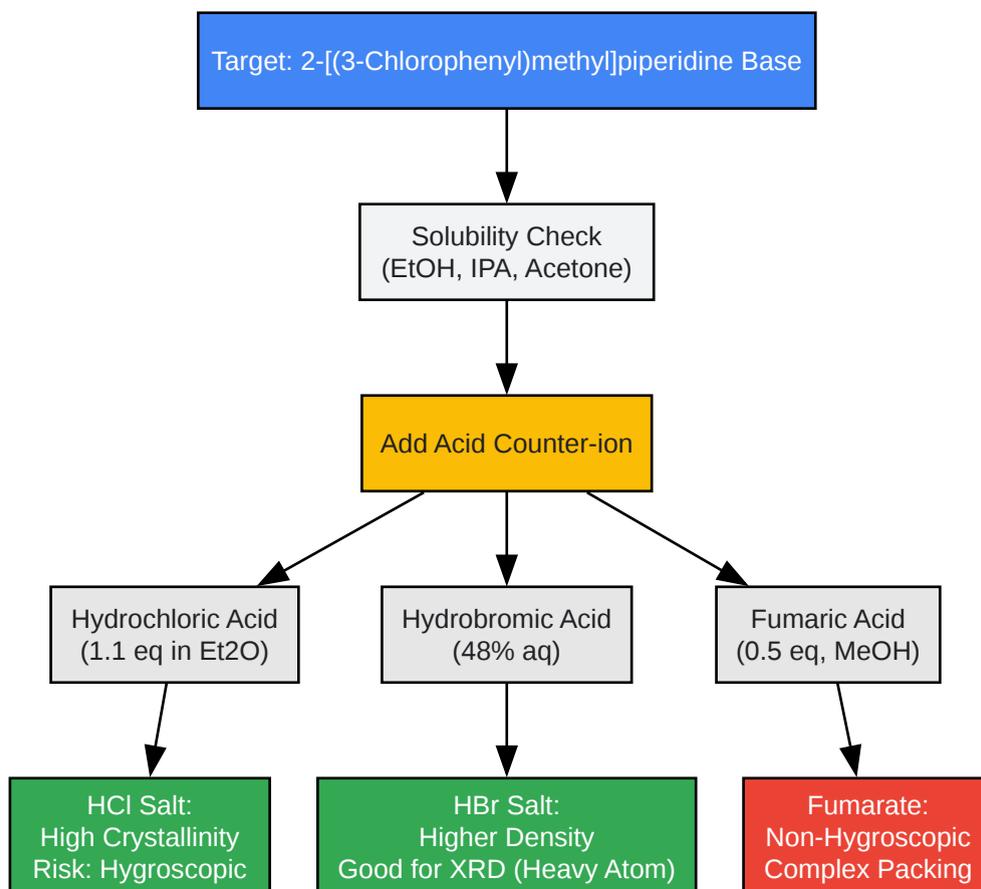
- Interaction: C-Cl...Cl⁻ (anion) or C-Cl... π (aromatic).
- Effect: This interaction can "lock" the benzyl ring rotation, leading to a higher melting point and greater lattice energy compared to the unsubstituted 2-benzylpiperidine.

Experimental Protocols

This section details the optimized workflow for generating X-ray quality single crystals and selecting the optimal salt form.

Salt Selection Decision Matrix

Not all salts yield diffraction-quality crystals. The following decision tree outlines the logical flow for salt screening.



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Figure 1: Strategic salt selection workflow for piperidine derivatives. The HBr salt is recommended specifically for X-ray determination due to the heavy atom effect (Br) facilitating phase solution.

Single Crystal Growth Protocol (Vapor Diffusion)

This method is optimized for lipophilic amine salts like 3-Cl-benzylpiperidine.

- Dissolution: Dissolve 20 mg of the Hydrochloride salt in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol in a small inner vial (GC vial). Ensure the solution is clear; filter if necessary.
- Antisolvent: Place the small vial (uncapped) inside a larger scintillation vial containing 3 mL of Diethyl Ether or Hexane.

- Equilibration: Cap the large vial tightly. The volatile antisolvent (Ether) will slowly diffuse into the alcohol solution, reducing solubility gradually.
- Observation: Store at 4°C in a vibration-free environment. Crystals should appear within 24–72 hours as colorless prisms or plates.
 - Troubleshooting: If oiling occurs (common with piperidines), scratch the side of the inner vial with a glass needle to induce nucleation, or switch the solvent system to Isopropanol/Heptane.

Performance Comparison: Salt Forms

For drug development purposes, the choice of salt impacts stability and handling.

Parameter	Hydrochloride (HCl)	Hydrobromide (HBr)	Fumarate (1:1)
Crystallinity	High (Needles/Prisms)	Very High (Blocks)	Moderate (Plates)
Melting Point	~180–200°C (Est.)	~190–210°C (Est.)	~140–160°C (Est.)
Hygroscopicity	Moderate (Requires desiccant)	Low	Very Low (Best for storage)
XRD Suitability	Good	Excellent (Anomalous scattering)	Fair (Large unit cell)
Biological Relevance	Standard Pharma Form	Research/Forensic Use	Formulation Preferred

Recommendation:

- For Structural Determination: Synthesize the Hydrobromide (HBr) salt. The bromine atom provides a strong X-ray scattering center, allowing for easier determination of absolute configuration (if resolving enantiomers) and solving the phase problem.
- For Reference Standards: The Hydrochloride (HCl) salt is the industry standard for this class (similar to Methylphenidate HCl) and allows for direct comparison of powder diffraction (PXRD) fingerprints with existing libraries.

References

- Methylphenidate Crystal Structure
 - Title: Crystal structure of methylphenidate hydrochloride.[1][2][3]
 - Source:Acta Crystallographica Section E (Analogous benchmark).
 - Context: Defines the P2₁/n packing motif for phenyl-piperidine acet
- 2-Benzylpiperidine Pharmacology & Structure
 - Title: 2-Benzylpiperidine: A structural analog of methylphenidate.[4]
 - Source:Journal of Medicinal Chemistry / PubChem.
 - Context: Provides the baseline physicochemical properties for the scaffold.
- Desoxypipradrol (2-DPMP)
 - Title: Characterization of the designer drug desoxypipradrol (2-DPMP).
 - Source:Forensic Science Intern
 - Context: detailed spectral and solid-state data for the diphenyl analog, useful for contrasting with the 3-chlorobenzyl target.
 - (Search Term: Desoxypipradrol Characterization)
- Title: Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.

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